2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one
Description
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one is a chloroethanone derivative featuring an indoline scaffold substituted with a methoxymethyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chloroacetyl group provides a reactive site for nucleophilic substitution, enabling further functionalization, while the methoxymethyl substituent enhances solubility and modulates electronic properties .
Properties
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-8-9-3-2-4-11-10(9)5-6-14(11)12(15)7-13/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZMFJZZCHLWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2CCN(C2=CC=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one is a synthetic organic compound categorized as an indole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with cysteine residues in proteins, which can influence various cellular processes.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₁₄ClNO₂
- Molecular Weight: 239.70 g/mol
- CAS Number: 2091104-93-5
The compound features a chloroacetyl group attached to an indoline ring, which is further substituted with a methoxymethyl group, contributing to its unique chemical reactivity and biological activity.
Target Interaction
The primary mechanism of action for this compound involves its interaction with cysteine residues in proteins. This interaction is characterized by the formation of covalent bonds, leading to alterations in protein function and subsequent cellular signaling pathways.
Biochemical Effects
The biochemical properties of this compound indicate that it plays a significant role in various cellular functions:
- Cell Signaling: Alters pathways that regulate gene expression and cellular metabolism.
- Enzyme Inhibition: Acts as a probe for studying enzyme activity and inhibition mechanisms.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Studies and Research Findings
-
Antiviral Activity:
- A study highlighted the potential of indole derivatives, including similar compounds, to exhibit antiviral effects against various viruses, suggesting that this compound may also possess such properties.
-
Antimicrobial Activity:
- Indole derivatives have been evaluated for their antibacterial properties, showing efficacy against resistant strains of bacteria. The specific activity of this compound in this regard remains to be fully elucidated.
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Enzyme Inhibition Studies:
- Research has demonstrated that similar compounds can inhibit key enzymes involved in metabolic pathways, suggesting that this compound may serve as a valuable tool in biochemical studies aimed at understanding enzyme functionality.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anticancer, antiviral, antimicrobial | Cysteine-reactive |
| Related Indole Derivative | Anticancer | Apoptosis induction |
| Other Indole Compounds | Antimicrobial | Enzyme inhibition |
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one has been investigated for its potential as a pharmacological agent. Its structural similarity to known indole derivatives suggests possible applications in:
- Anticancer Research : Indoles are known for their anticancer properties. Studies have shown that compounds with indole structures can inhibit tumor growth and induce apoptosis in cancer cells .
- Neuropharmacology : Compounds with similar structures have been explored for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : As a reactive intermediate, it can be used to synthesize polymers with specific functionalities, enhancing material properties such as thermal stability and mechanical strength.
Biological Research
Research has indicated that this compound may interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development against metabolic disorders .
Case Studies
Several studies highlight the applications of this compound:
- Antitumor Activity : A study demonstrated the synthesis of various indole derivatives, including this compound, leading to promising results in inhibiting cancer cell lines .
- Neuroprotective Effects : Research indicated that derivatives of this compound could protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative disease therapies .
- Synthetic Utility : In polymer chemistry, this compound has been utilized to create novel materials that exhibit enhanced properties for biomedical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound is compared to analogs with modifications in the indoline ring, substituent positions, and alternative heterocycles. Key examples include:
2-Chloro-1-(indolin-1-yl)ethan-1-one
- Structure : Lacks the 4-methoxymethyl group.
- Properties : Simpler indoline core with molecular weight ~196.05 g/mol. Synthesized via reaction of indoline with chloroacetyl chloride in THF or DCM .
- Applications : Used as a building block for bioactive molecules due to its reactive chloroacetyl group.
Piperazinyl Derivatives (e.g., 2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one)
- Structure : Replaces indoline with a piperazine ring bearing sulfonyl or aromatic groups.
- Properties : Higher molecular weight (e.g., 346.83 g/mol) and increased polarity. Synthesized via coupling of piperazine derivatives with chloroacetyl chloride .
- Applications : Explored in receptor-targeting drug candidates due to piperazine’s affinity for neurotransmitter receptors.
Fluorenyl Derivatives (e.g., 1-(2,7-Dichloro-9H-fluoren-4-yl)ethan-1-one)
- Structure : Features a fluorene backbone instead of indoline.
- Properties : Bulky, planar structure with extended conjugation. Synthesized via Friedel-Crafts acylation .
- Applications: Potential use in materials science (e.g., organic semiconductors).
Heterocyclic Variations (e.g., 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one)
Physicochemical Properties
Reactivity and Stability
- Target Compound : The methoxymethyl group enhances stability against hydrolysis compared to esters but may introduce sensitivity to strong acids/bases.
- Piperazinyl Derivatives : Often stabilized as hydrochlorides (e.g., ) for improved shelf life.
- Chloroethanone Core: Reacts readily with nucleophiles (e.g., amines, thiols) for further derivatization .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one?
- Methodology :
- Alkylation : Use chloroacetyl chloride or 2-chloro-1-(substituted aryl)ethan-1-one derivatives (e.g., ) to functionalize the indoline nitrogen. Microwave (MW) irradiation with phase-transfer catalysts (PTC) under solvent-free conditions can enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or acetonitrile. Confirm purity via HPLC (≥98%) and LC-MS for molecular ion verification .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm methoxymethyl (-OCH₃) and indoline proton environments. Compare chemical shifts with analogous compounds (e.g., δ ~3.3 ppm for methoxymethyl -OCH₃) .
- IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Cl vibrations near 700 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass determination (expected [M+H]⁺ ~308.12 g/mol based on analogs) .
Q. How does the chloroacetyl group influence the compound’s reactivity?
- Reactivity Insights :
- The α-chloroketone is electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions.
- Stability: Monitor degradation via HPLC under varying pH (e.g., hydrolysis in aqueous buffers at 25°C/37°C) .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Validate with SAR studies on indoline derivatives .
- DFT Calculations : Analyze electron density maps to assess chloroacetyl electrophilicity and methoxymethyl steric effects .
Q. How can X-ray crystallography resolve structural ambiguities?
- Protocol :
- Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect diffraction data (Cu-Kα radiation, 100K).
- Refinement: Use SHELXL for small-molecule structures (space group determination, thermal parameter modeling). Compare bond lengths (C-Cl: ~1.79 Å, C=O: ~1.21 Å) to literature analogs .
Q. What role could this compound play in PROTAC development?
- Application :
- As a warhead, the chloroacetyl group can conjugate E3 ligase ligands (e.g., thalidomide analogs) to target proteins. Optimize linker length (e.g., piperazine-based spacers) for ternary complex formation .
- Validate degradation efficiency via Western blot (target protein ubiquitination) .
Contradictions and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
